molecular formula C7H4Cl2F3N B2618610 2,4-Dichloro-3-(trifluoromethyl)aniline CAS No. 1804908-04-0

2,4-Dichloro-3-(trifluoromethyl)aniline

Cat. No.: B2618610
CAS No.: 1804908-04-0
M. Wt: 230.01
InChI Key: OCOFCJCIFXVDJI-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Cl2F3N and a molecular weight of 230.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 . The SMILES string representation is Nc1c(Cl)cc(Cl)cc1C(F)(F)F .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . Further physical and chemical properties such as boiling point, melting point, flash point, and density were not found in the search results.

Scientific Research Applications

Pesticide and Herbicide Synthesis

  • Intermediate in Pesticide and Herbicide Production: This chemical serves as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. It is critical in preparing compounds used for agricultural purposes (Zhou Li-shan, 2002).

Nonlinear Optical Materials

  • Nonlinear Optical (NLO) Applications: Studies have indicated that this compound, along with its derivatives, could be potentially useful in nonlinear optical materials. This is due to their electronic and vibrational properties, which are essential for NLO applications (B. Revathi et al., 2017).

Mesomorphic Properties

  • Impact on Mesomorphic Properties: Research on derivatives of this compound has shown significant effects on the nematic-isotropic transition temperature in certain compounds. This can have implications in the study and development of liquid crystals and related materials (H. Hasegawa et al., 1989).

Synthetic Processes

  • Novel Pesticide Synthesis: This chemical plays a role in the synthesis of novel pesticides like Bistrifluron, showcasing its utility in creating compounds with potent pest-controlling properties (Liu An-chan, 2015).

Reaction Studies

  • Studies in Chemical Reactions: It's also used in the study of chemical reactions, such as the investigation of reaction selectivity and mechanisms. This contributes to a broader understanding of chemical synthesis processes (Monika Tripathi et al., 2017).

Molecular Structure Analysis

  • Vibrational Analysis and Molecular Structure: Detailed vibrational analysis and studies on molecular structure, such as those using Fourier Transform-Infrared and Raman techniques, are conducted on this compound. These analyses are crucial for understanding its electronic and molecular properties (M. Arivazhagan et al., 2012).

Synthon for Isoxazoles and Triazines

  • Synthesis of Isoxazoles and Triazines: It's used in novel synthetic pathways to create isoxazoles and triazines, which have various applications in organic chemistry and medicinal chemistry (L. Strekowski et al., 1995).

Spectroscopic Investigations

  • Spectroscopic Studies: The compound is subject to spectroscopic studies to understand its vibrational, structural, thermodynamic, and electronic properties, contributing significantly to molecular spectroscopy (S. Saravanan et al., 2014).

Safety and Hazards

2,4-Dichloro-3-(trifluoromethyl)aniline is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOFCJCIFXVDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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